molecular formula C16H16F3NO B2363012 1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one CAS No. 1935782-47-0

1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one

Cat. No.: B2363012
CAS No.: 1935782-47-0
M. Wt: 295.305
InChI Key: QKHCDFCTYXWUJH-UHFFFAOYSA-N
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Description

1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrrolidine ring, and a but-2-yn-1-one moiety

Preparation Methods

One common synthetic route involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, followed by the addition of a trifluoromethylating agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects .

Comparison with Similar Compounds

1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-3-4-14(21)20-10-9-11(2)15(20)12-5-7-13(8-6-12)16(17,18)19/h5-8,11,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHCDFCTYXWUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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